molecular formula C11H15NO B8814399 p-Piperidinophenol CAS No. 24302-35-0

p-Piperidinophenol

Cat. No. B8814399
CAS RN: 24302-35-0
M. Wt: 177.24 g/mol
InChI Key: FJTDDUIPUAXKSP-UHFFFAOYSA-N
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Patent
US07750156B2

Procedure details

0.85 g of piperidine, 1.68 g of 1,4-cyclohexanedione and 40 mg of 10% palladium-carbon were heated with stirring in 40 ml of ethanol at 50° C. to 60° C. and reacted for 8 hours under air bubbling. During the reaction, ethanol was added as needed. After the completion of the reaction, the catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The resultant was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) and purified by silica gel column chromatography again, and 0.668 g of 1-(4-hydroxyphenyl)piperidine was obtained (yield 43.4%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]1(=O)[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1>C(O)C.[C].[Pd]>[OH:13][C:10]1[CH:11]=[CH:12][C:7]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1.68 g
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 8 hours under air
Duration
8 h
CUSTOM
Type
CUSTOM
Details
bubbling
CUSTOM
Type
CUSTOM
Details
During the reaction, ethanol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1)
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography again

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.668 g
YIELD: PERCENTYIELD 43.4%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.